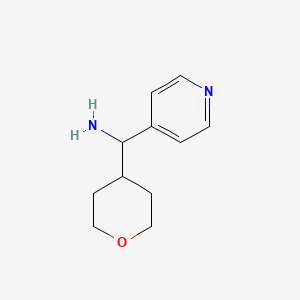
1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a complex organic compound with a unique structure that includes a diethylaminoethyl group, a dihydropyridine ring, and a carbaldehyde group
Vorbereitungsmethoden
The synthesis of 1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of diethylamine with an appropriate aldehyde to form the diethylaminoethyl group. This intermediate is then reacted with a pyridine derivative under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The diethylaminoethyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl group can interact with specific sites on proteins, altering their function. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other diethylaminoethyl derivatives and pyridine-based molecules. Compared to these, 1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds include:
2-(Diethylamino)ethyl methacrylate: Used in polymer chemistry.
N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: Used as a fluorescence probe.
2-(Diethylamino)ethanol: Used in various chemical syntheses.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-[2-(diethylamino)ethyl]-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H18N2O2/c1-3-13(4-2)8-9-14-7-5-6-11(10-15)12(14)16/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
XSABPTXSXYAZHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C=CC=C(C1=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12948546.png)

![(R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine](/img/structure/B12948562.png)



![Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B12948582.png)
![Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B12948590.png)
![2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate](/img/structure/B12948601.png)



![2-Oxa-7-azaspiro[4.4]nonan-4-one](/img/structure/B12948626.png)
